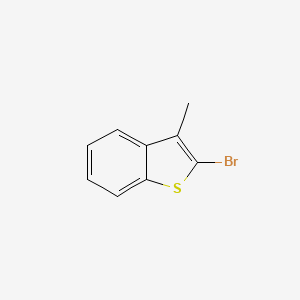
2-溴-3-甲基-1-苯并噻吩
描述
2-Bromo-3-methyl-1-benzothiophene is a brominated derivative of benzothiophene, a heterocyclic aromatic organic compound containing sulfur. This compound is characterized by the presence of a bromine atom at the 2-position and a methyl group at the 3-position on the benzothiophene ring
Synthetic Routes and Reaction Conditions:
Direct Bromination: One common method involves the direct bromination of 3-methylbenzothiophene using bromine in the presence of a suitable catalyst, such as iron(III) bromide (FeBr3).
Sandmeyer Reaction: Another approach is the Sandmeyer reaction, where an aniline derivative of benzothiophene is diazotized and then treated with bromine to introduce the bromine atom.
Industrial Production Methods: The industrial production of 2-Bromo-3-methyl-1-benzothiophene typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The choice of method depends on factors such as cost, scalability, and environmental impact.
Types of Reactions:
Oxidation: 2-Bromo-3-methyl-1-benzothiophene can undergo oxidation reactions to form various oxidized products, such as 2-bromo-3-methylbenzothiophene-1-oxide.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of 3-methylbenzothiophene.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) and palladium on carbon (Pd/C) are often used.
Substitution: Nucleophiles such as sodium amide (NaNH2) and sodium methoxide (NaOCH3) are typically employed.
Major Products Formed:
Oxidation: 2-Bromo-3-methylbenzothiophene-1-oxide
Reduction: 3-Methylbenzothiophene
Substitution: Various substituted benzothiophenes depending on the nucleophile used
科学研究应用
2-Bromo-3-methyl-1-benzothiophene has found applications in several scientific research areas:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and anticancer agents.
Material Science: The compound is used in the design of organic semiconductors and other advanced materials.
Organic Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.
作用机制
Target of Action
2-Bromo-3-methyl-1-benzothiophene, also known as 2-Bromo-3-methyl-benzo[b]thiophene, is a derivative of thiophene . Thiophene-based analogs have been the focus of many scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets, leading to a range of effects . For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Thiophene derivatives are known to affect a variety of biochemical pathways . They exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties .
生化分析
Biochemical Properties
2-Bromo-3-methyl-1-benzothiophene plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. The interaction between 2-Bromo-3-methyl-1-benzothiophene and cytochrome P450 enzymes can lead to the formation of reactive intermediates that may further participate in biochemical pathways . Additionally, 2-Bromo-3-methyl-1-benzothiophene has been shown to interact with proteins involved in cellular signaling pathways, influencing their activity and function .
Cellular Effects
The effects of 2-Bromo-3-methyl-1-benzothiophene on various cell types and cellular processes are diverse. This compound has been observed to influence cell signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways . These pathways are critical for regulating gene expression, cell proliferation, and apoptosis. Furthermore, 2-Bromo-3-methyl-1-benzothiophene can affect cellular metabolism by modulating the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 2-Bromo-3-methyl-1-benzothiophene exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, 2-Bromo-3-methyl-1-benzothiophene has been shown to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-3-methyl-1-benzothiophene can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures . Long-term studies have shown that 2-Bromo-3-methyl-1-benzothiophene can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity . These temporal effects are important for understanding the long-term impact of this compound in biochemical research.
Dosage Effects in Animal Models
The effects of 2-Bromo-3-methyl-1-benzothiophene vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, 2-Bromo-3-methyl-1-benzothiophene can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects are critical for determining the safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
2-Bromo-3-methyl-1-benzothiophene is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes . This compound can be metabolized to form various intermediates, which can further participate in biochemical reactions. The interaction of 2-Bromo-3-methyl-1-benzothiophene with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites . Understanding these metabolic pathways is essential for elucidating the biochemical role of this compound.
Transport and Distribution
The transport and distribution of 2-Bromo-3-methyl-1-benzothiophene within cells and tissues are facilitated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of 2-Bromo-3-methyl-1-benzothiophene within cells can affect its biochemical activity and function .
Subcellular Localization
2-Bromo-3-methyl-1-benzothiophene is localized in specific subcellular compartments, including the cytoplasm and nucleus . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The activity and function of 2-Bromo-3-methyl-1-benzothiophene can be modulated by its localization within different cellular compartments .
相似化合物的比较
2-Bromobenzothiophene
5-Bromo-3-ethyl-2-methyl-1-benzothiophene
3-Bromo-2-methylbenzothiophene
属性
IUPAC Name |
2-bromo-3-methyl-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrS/c1-6-7-4-2-3-5-8(7)11-9(6)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZQSQFVPWPSMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=CC=CC=C12)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60296321 | |
| Record name | 2-Bromo-3-methyl-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60296321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5381-23-7 | |
| Record name | NSC108790 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108790 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-3-methyl-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60296321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


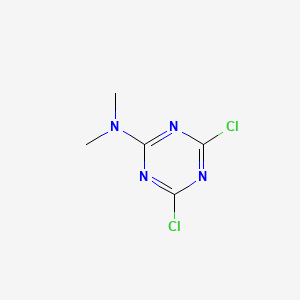
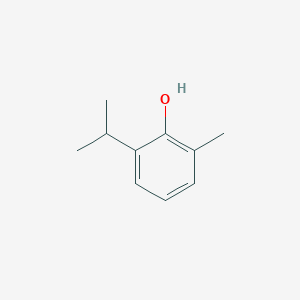
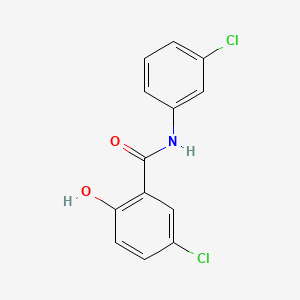
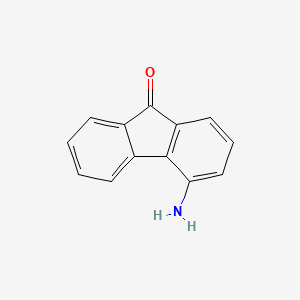


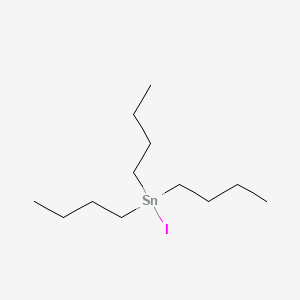
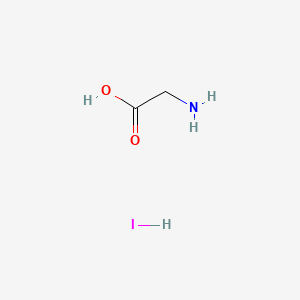

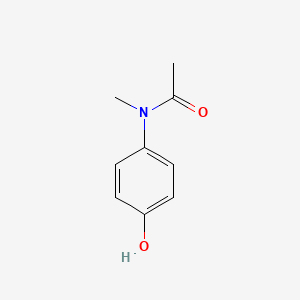


![1-[4-(Dimethylamino)phenyl]-2-phenylethanone](/img/structure/B1594065.png)

